molecular formula C15H27NO4 B1631165 methyl 4-butanoate

methyl 4-butanoate

Cat. No.: B1631165
M. Wt: 285.38 g/mol
InChI Key: XEQCRPOWJVRXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 4-butanoate is a chemical compound that belongs to the class of piperidine derivatives. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-methoxy-4-oxobutyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 4-methoxy-4-oxobutyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

methyl 4-butanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

methyl 4-butanoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-methoxy-4-oxobutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or receptors, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-bromomethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-methylsulfonyl)oxy)piperidine-1-carboxylate

Uniqueness

methyl 4-butanoate is unique due to its specific functional groups, which confer distinct reactivity and properties. The presence of the methoxy and oxobutyl groups allows for versatile chemical transformations and applications in various fields .

Properties

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl 4-(4-methoxy-4-oxobutyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H27NO4/c1-15(2,3)20-14(18)16-10-8-12(9-11-16)6-5-7-13(17)19-4/h12H,5-11H2,1-4H3

InChI Key

XEQCRPOWJVRXTQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCCC(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCCC(=O)OC

Origin of Product

United States

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